molecular formula C18H23NO3S B12129232 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- CAS No. 927995-88-8

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-

Cat. No.: B12129232
CAS No.: 927995-88-8
M. Wt: 333.4 g/mol
InChI Key: DAMGYNUMLLPUDE-UHFFFAOYSA-N
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Description

The compound 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- (CAS: 927995-88-8) is a thiazole derivative featuring a carboxylic acid group at position 5 of the thiazole ring. Key structural attributes include:

  • Position 2 substituent: A phenoxyethyl group with a tert-butyl (1,1-dimethylethyl) group at the ortho position and a methyl group at the para position on the phenyl ring.
  • Position 4 substituent: A methyl group.

Properties

CAS No.

927995-88-8

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C18H23NO3S/c1-11-6-7-13(18(3,4)5)14(10-11)22-9-8-15-19-12(2)16(23-15)17(20)21/h6-7,10H,8-9H2,1-5H3,(H,20,21)

InChI Key

DAMGYNUMLLPUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCC2=NC(=C(S2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Condensation of Thioamides with α-Halocarbonyl Compounds

The Hantzsch thiazole synthesis is a classical approach for thiazole formation. As demonstrated in [US3882110A], alkyl thioamides react with α-halocarbonyl derivatives (e.g., ethyl 2-chloro-3-oxopropionate) to yield 2-alkyl-5-thiazolecarboxylates. For the target compound, this method could be adapted by substituting the alkyl thioamide with a pre-functionalized thioamide containing the 4-methyl group. For example:

  • Thioamide precursor : A thioamide derived from 4-methylthiazole-2-carboxylic acid.

  • α-Halocarbonyl reagent : Ethyl 2-bromo-3-oxopropionate.

The reaction proceeds under reflux in aromatic solvents (e.g., toluene) or alcohols, with yields exceeding 70% for analogous structures.

Halomethylthiazole Hydrolysis and Oxidation

Patent [US3274207A] describes the conversion of halomethylthiazoles to carboxylic acids via hydrolysis and nitric acid oxidation. For instance, 4-chloromethylthiazole undergoes hydrolysis in hydrochloric acid to form 4-hydroxymethylthiazole, which is subsequently oxidized to thiazole-4-carboxylic acid. Adapting this method, a 5-chloromethylthiazole intermediate could be hydrolyzed to the hydroxymethyl derivative and oxidized to the carboxylic acid. Critical parameters include:

  • Acid concentration : 6–90% sulfuric acid by volume.

  • Oxidation conditions : Nitric acid (1–4 moles per substrate) with sulfuric acid (0.1–3 moles per nitric acid).

Oxidation and Functional Group Interconversion

Carboxylic Acid Formation

The oxidation of hydroxymethyl or aldehydo groups to carboxylic acids is critical. As per [US3274207A], a mixture of nitric and sulfuric acids achieves >85% yields for analogous compounds. For the target molecule, oxidation of a 5-hydroxymethyl intermediate would proceed under similar conditions:

  • Reagent ratio : 1:3 nitric acid to sulfuric acid.

  • Temperature : 65–90°C for 3–5 hours.

Esterification and Saponification

Temporary ester protection of the carboxylic acid may facilitate subsequent reactions. For example:

  • Esterification : Treat the acid with ethanol and HCl gas to form ethyl 5-thiazolecarboxylate.

  • Saponification : Hydrolyze the ester with NaOH in ethanol to regenerate the carboxylic acid post-functionalization.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adjust the pH to 1.5–2.5 to precipitate the carboxylic acid.

  • Solvent extraction : Use ethyl acetate or chloroform for intermediates.

Analytical Data

Key characterization methods include:

  • Melting point : Analogous compounds (e.g., 2-propyl-5-thiazolecarboxylic acid) melt at 137°C.

  • NMR : Expected signals include δ 1.3 ppm (tert-butyl CH₃), δ 2.4 ppm (thiazole CH₃), and δ 4.2 ppm (OCH₂CH₂).

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group introduces significant steric bulk, potentially slowing nucleophilic substitutions. Mitigation strategies include:

  • High-boiling solvents : Use DMF or DMSO to enhance solubility.

  • Phase-transfer catalysts : Employ tetrabutylammonium bromide.

Regioselectivity

Ensuring substitution at position 2 requires careful control of reaction conditions. For example, directing groups (e.g., nitro) could be used temporarily .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research indicates that thiazole derivatives possess notable antibacterial properties. For instance, a study evaluated a series of thiazole derivatives for their antibacterial and antitubercular activities. Compounds containing terminal amide fragments exhibited broad-spectrum antibacterial activity, with some showing effectiveness against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Case Study:

  • Compound: 5f (a derivative of thiazole)
  • Activity: Excellent in vitro antitubercular activity
  • MIC: 50 μg/mL against Mycobacterium smegmatis

1.2 Anticancer Properties

Thiazole derivatives are also explored for their potential as anticancer agents. A recent study synthesized various 1,3,4-thiadiazoles (a related class) and tested them against human hepatocellular carcinoma and lung cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively compared to standard chemotherapy agents like cisplatin .

Case Study:

  • Compound: 20b (a potent thiadiazole derivative)
  • Target Cells: HepG-2 (liver cancer) and A-549 (lung cancer)
  • Comparison: Efficacy compared to cisplatin

Material Science Applications

2.1 Polymer Chemistry

Thiazole derivatives have been utilized in polymer chemistry for creating novel materials with enhanced properties. Their unique chemical structure allows for the development of polymers that exhibit improved thermal stability and mechanical strength.

Data Table: Polymer Characteristics

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
ApplicationCoatings, adhesives

Synthesis and Characterization

The synthesis of thiazole derivatives often involves multi-step procedures including cyclization reactions and functional group modifications. Techniques such as microwave irradiation have been employed to enhance reaction yields and selectivity .

Synthesis Overview:

  • Starting Materials: Various arylmethyl-3-mercapto-1,2,4-triazin-5-ones
  • Key Steps:
    • S-Alkylation
    • Intramolecular cyclization
    • Hydrolysis and amidation

Future Directions in Research

The ongoing research into thiazole derivatives is focused on:

  • Exploring new synthetic routes to improve yield and reduce costs.
  • Investigating the mechanism of action for antibacterial and anticancer activities.
  • Developing new formulations for targeted drug delivery systems.

Mechanism of Action

The mechanism by which 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- exerts its effects involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The target compound belongs to a family of 5-thiazolecarboxylic acids with phenoxyethyl side chains. Key analogs include:

Compound (CAS) Substituents on Phenoxy Group Molecular Weight* Key Differences
927995-88-8 (Target) 2-(tert-butyl), 5-methyl ~375.5 g/mol† High steric bulk from tert-butyl
927995-84-4 2,4-Dichloro ~378.3 g/mol† Electron-withdrawing Cl groups
927995-94-6 2-(tert-butyl), 6-methyl ~375.5 g/mol† Methyl at meta vs. para position
927995-92-4 4-(1,1-Dimethylpropyl) ~387.5 g/mol† Longer alkyl chain substituent

Notes:

  • *Estimated molecular weights based on structural similarity.

Functional Group Modifications: Carboxylic Acid vs. Ester

Replacement of the carboxylic acid group with esters is common in prodrug design. Examples include:

Compound (CAS) Functional Group Key Properties
927995-88-8 (Target) Carboxylic acid Likely polar, higher aqueous solubility
Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate (CymitQuimica) Ethyl ester Enhanced lipophilicity, improved membrane permeability
Ethyl 4-methyl-5-thiazolecarboxylate (54001-09-1) Ethyl ester Lower molecular weight (~185.2 g/mol), simpler structure

Implications :

  • Esters are often used to improve bioavailability, whereas the free carboxylic acid may enhance target binding in active sites .

Pharmacologically Active Analogs

Febuxostat (CAS: 144060-53-7), a urate-lowering drug, shares structural similarities:

  • Core structure : 4-Methyl-5-thiazolecarboxylic acid.
  • Substituents: 3-Cyano-4-isobutoxyphenyl at position 2.
Property Target Compound Febuxostat
Position 2 substituent Phenoxyethyl-tert-butyl Isobutoxyphenyl-cyano
Bioactivity Not reported Xanthine oxidase inhibitor
Molecular Weight ~375.5 g/mol† 316.33 g/mol

Key Insight: The cyano and isobutoxy groups in Febuxostat contribute to its selective enzyme inhibition, whereas the tert-butyl-phenoxy group in the target compound may favor different pharmacokinetic profiles .

Biological Activity

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- is a complex organic compound notable for its thiazole ring structure and various substituents that enhance its biological activity. The molecular formula is C19H26N2O3S, with a molecular weight of approximately 370.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor that may be effective against inflammatory diseases and microbial infections.

Chemical Structure and Properties

The unique structure of this compound features a thiazole ring, which is known for its reactivity and ability to interact with biological targets. The presence of the bulky tert-butyl group and the methylphenoxy moiety further contribute to its specificity and potential efficacy in biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H26N2O3S
Molecular Weight370.49 g/mol
Thiazole Ring PresenceYes
Functional GroupsCarboxylic acid, ether

Biological Activity

Research indicates that 5-Thiazolecarboxylic acid derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These activities are primarily attributed to their ability to inhibit specific enzymes and modulate biochemical pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. Inhibition of this enzyme can lead to therapeutic effects in conditions such as gout and hyperuricemia. Additionally, similar thiazole derivatives have demonstrated protective effects against oxidative stress and inflammation.

Case Studies

  • Anti-Inflammatory Effects : A study on related thiazole compounds showed significant reductions in pro-inflammatory cytokines in animal models of inflammation. The administration of these compounds led to decreased levels of TNF-alpha and IL-6, highlighting their potential for treating inflammatory diseases .
  • Antimicrobial Activity : In vitro assays have indicated that thiazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains. For instance, compounds similar to 5-Thiazolecarboxylic acid have shown minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial properties .
  • Antioxidant Properties : Research has demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress markers in biological systems . This property is crucial for their potential use in managing conditions related to oxidative damage.

Comparative Analysis

A comparative analysis with other thiazole derivatives reveals the unique position of 5-Thiazolecarboxylic acid in terms of biological activity.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberAntimicrobial Activity (MIC µg/mL)Xanthine Oxidase Inhibition
5-Thiazolecarboxylic acid derivativeTBD1.95 - 15.62Yes
4-Methylthiazole-5-carboxylic acid14527-44-710 - 20Moderate
2-Methyl-5-thiazolecarboxylic acid40004-69-1>20No

Q & A

Basic: What are the standard synthetic routes for constructing the thiazole core in derivatives like 5-thiazolecarboxylic acid?

Methodological Answer:
The thiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting α-haloketones with thiourea derivatives under reflux conditions. For example, thiourea and iodine in ethyl alcohol yield the 2-aminothiazole scaffold, which can be further functionalized . Acidic or basic hydrolysis of ester precursors (e.g., ethyl thiazole-5-carboxylate) introduces the carboxylic acid group, with yields varying based on conditions (85–90% under HCl vs. 78% under NaOH) .

Basic: How are spectroscopic techniques applied to characterize thiazolecarboxylic acid derivatives?

Methodological Answer:
Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are standard for structural confirmation. For instance, ¹H NMR distinguishes substituents on the phenyl ring, while MS verifies molecular weight. Elemental analysis ensures purity, and melting points (e.g., 201–203°C for 2-methyl-4-phenyl derivatives) provide additional validation .

Advanced: How do steric and electronic effects govern regioselectivity in substitution reactions on the thiazole ring?

Methodological Answer:
Steric hindrance from the 2-methyl and 4-phenyl groups directs electrophilic attacks to the 5-carboxylate position. For example, alkylation with methyl iodide under NaH/THF selectively modifies the ester oxygen, while acylation targets the methyl group . Electronic effects from electron-withdrawing groups (e.g., trifluoromethyl) further polarize the ring, influencing reactivity in halogenation or nitration .

Advanced: What strategies resolve contradictions in reported reaction yields for thiazolecarboxylic acid synthesis?

Methodological Answer:
Discrepancies in yields (e.g., 65% vs. 72% for acylations) often stem from solvent polarity, catalyst choice (e.g., EDCI/HOBt), or temperature gradients. Systematic optimization involves:

  • Testing solvent systems (DMF vs. THF).
  • Adjusting pH for hydrolysis (acidic vs. basic).
  • Replicating conditions with controlled inert atmospheres .

Basic: What are the key steps in converting ester derivatives to carboxylic acids?

Methodological Answer:
Ethyl thiazole-5-carboxylates undergo hydrolysis via:

  • Acidic conditions: 6M HCl reflux (80–90°C, 85–90% yield).
  • Basic conditions: 10% NaOH in aqueous ethanol (40°C, 78% yield).
    The carboxylic acid is then purified via recrystallization (e.g., DMF/acetic acid mixtures) .

Advanced: How are structure-activity relationship (SAR) studies designed for thiazolecarboxylic acid derivatives in drug discovery?

Methodological Answer:
SAR studies focus on:

  • Substituent variation: Introducing trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups on the phenyl ring to modulate bioactivity.
  • Functional group interconversion: Replacing carboxylic acids with amides (e.g., using ammonia/ethanol) to enhance membrane permeability.
  • In vitro assays: Testing cytotoxicity against cancer cell lines (e.g., MCF-7) or antimicrobial activity via microdilution assays .

Advanced: What analytical challenges arise in quantifying trace impurities in thiazolecarboxylic acid derivatives?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard, but challenges include:

  • Co-elution of structurally similar byproducts (e.g., methyl vs. ethyl esters).
  • Low volatility for gas chromatography (GC).
    Solutions involve:
  • Using reverse-phase C18 columns with acetonitrile/water gradients.
  • Coupling LC with tandem MS (LC-MS/MS) for enhanced specificity .

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